1-(3,4-Dimethoxyphenyl)but-3-en-1-ol
Overview
Description
1-(3,4-Dimethoxyphenyl)but-3-en-1-ol is an organic compound that belongs to the class of phenylpropanoids. It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and a butenol side chain. This compound is known for its role in enhancing melanogenesis, which is the process of melanin production in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol can be synthesized through various organic reactions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate Grignard reagent, followed by a reduction step to yield the desired product . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields saturated alcohols.
Substitution: Results in various substituted phenyl derivatives.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)but-3-en-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its effects on melanin production and potential use in cosmetic formulations.
Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol exerts its effects involves the activation of specific signaling pathways. It enhances melanogenesis by increasing the expression of tyrosinase, a key enzyme in melanin production. This process is mediated through the activation of upstream stimulating factor-1 (USF1), which regulates tyrosinase expression . The compound also activates extracellular signal-regulated kinase (ERK) and p38 pathways, further promoting melanin synthesis .
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)propanol: Similar structure but with a saturated side chain.
3,4-Dimethoxybenzaldehyde: Lacks the butenol side chain and is an aldehyde.
Uniqueness: 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol is unique due to its ability to enhance melanogenesis through specific molecular pathways. Its structure allows it to interact with key enzymes and signaling molecules involved in melanin production, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)but-3-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-5-10(13)9-6-7-11(14-2)12(8-9)15-3/h4,6-8,10,13H,1,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTUPEKHAZEVJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC=C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280854 | |
Record name | 1-(3,4-dimethoxyphenyl)but-3-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90280854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5452-46-0 | |
Record name | NSC18929 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18929 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3,4-dimethoxyphenyl)but-3-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90280854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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